molecular formula C26H30N4O2 B2939505 4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1798027-84-5

4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2939505
CAS No.: 1798027-84-5
M. Wt: 430.552
InChI Key: HANRIQNQHQUNMW-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran core linked to a pyridinyl-substituted tetrahydroindazole moiety via an ethylcarboxamide bridge. The pyridine and indazole groups are critical for hydrogen bonding and π-π stacking, enhancing binding affinity to biomolecular targets .

Properties

IUPAC Name

4-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(26(12-18-32-19-13-26)21-6-2-1-3-7-21)28-16-17-30-23-9-5-4-8-22(23)24(29-30)20-10-14-27-15-11-20/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANRIQNQHQUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.49 g/mol. The structure features a tetrahydro-pyran ring, an indazole moiety, and a pyridine ring, contributing to its diverse biological interactions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Indazole Derivatives : Research indicates that indazole-containing compounds can inhibit tumor growth effectively. One study reported that certain indazole derivatives showed IC50 values in the low nanomolar range against various cancer cell lines, including colon cancer models .
CompoundCancer TypeIC50 (nM)
CFI-400945Colon Cancer<10
Compound 82aMultiple Myeloma0.64

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as PLK4 and FGFR1, which are critical in cell proliferation and survival pathways .
  • Regulation of Signaling Pathways : The compound may modulate signaling pathways such as PI3K/Akt and ERK1/2 pathways, which are often dysregulated in cancer .
  • Cell Cycle Arrest : Indazole derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving PARP cleavage and downregulation of anti-apoptotic proteins like Mcl-1 .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A clinical trial involving an indazole derivative showed promising results in patients with BRAFV600-mutant melanoma, demonstrating well-tolerated doses and significant tumor reduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with natural and synthetic bioactive molecules, particularly those containing indazole, pyridine, and tetrahydropyran rings. Below is a comparative analysis based on structural features, bioactivity, and synthesis strategies:

Compound Structural Features Bioactivity Key Differences
Target Compound Tetrahydropyran, pyridinyl-indazole, ethylcarboxamide Hypothesized kinase inhibition or GPCR modulation (inferred from motifs) Fully synthetic; optimized for stability and specificity
Plant-derived indazole alkaloids Indazole core with natural substituents (e.g., glycosides, terpenes) Antimicrobial, insecticidal (e.g., C. gigantea extracts) Natural origin; lower purity and variable efficacy due to complex mixtures
Marine actinomycete metabolites Indazole derivatives with halogenation or polyketide chains Anticancer, antibacterial (e.g., Salternamide E) Marine biosynthesis; trace quantities requiring LC/MS prioritization
Synthetic kinase inhibitors Pyridine/indazole hybrids (e.g., FDA-approved drugs) Targeted cancer therapy (e.g., EGFR or ALK inhibition) Clinical validation; higher molecular weight and solubility challenges

Key Findings from Comparative Analysis:

However, unlike natural indazole alkaloids (e.g., those in C. gigantea), its synthetic origin allows for precise tuning of pharmacokinetic properties .

Synthesis and Scalability : Unlike marine-derived indazoles, which require resource-intensive fermentation and LC/MS-guided isolation , this compound is synthetically accessible, enabling large-scale production.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for this compound?

  • Methodological Answer : The synthesis involves three key steps:

Core Construction : Acid-catalyzed cyclization to form the tetrahydro-2H-pyran-4-carboxamide scaffold.

Functionalization : Pyridinyl-indazole moiety modification via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr).

Final Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link intermediates. Purification via column chromatography and recrystallization is critical to reduce impurities. Analogous carboxamide syntheses validate this approach .

Q. How should purity be assessed for this compound?

  • Methodological Answer : Use orthogonal techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (≥98% purity threshold, as in structurally related compounds) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ and isotopic patterns.
  • NMR : 1H/13C spectra to detect residual solvents or unreacted intermediates (e.g., pyridinyl groups) .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer : Pre-screen solvents like DMSO (≤1% v/v) or cyclodextrin formulations. For aqueous insolubility, use co-solvents (e.g., PEG-400/water) and verify stability via LC-MS over 24 hours. Avoid solvents that degrade the carboxamide moiety .

Advanced Research Questions

Q. How can structural contradictions in SAR studies of pyridinyl-indazole derivatives be resolved?

  • Methodological Answer : A multi-tiered approach:

  • Computational Docking : Compare binding poses using Schrödinger Suite or AutoDock to identify steric clashes or hydrogen-bonding mismatches .
  • Free-Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets.
  • X-ray Crystallography : Resolve ambiguities in pyran ring conformations or indazole-pyridine torsional angles (e.g., as in heterocyclic analogs) .

Q. How to address discrepancies in enzyme inhibition data across assay conditions?

  • Methodological Answer : Standardize protocols with:

  • Control Inhibitors : Include reference compounds (e.g., LY2886721 for kinase assays) to calibrate activity .
  • Buffer Optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological conditions.
  • Kinetic Analysis : Perform time-dependent IC50 measurements to rule out false positives from assay artifacts .

Q. What experimental designs analyze metabolic stability?

  • Methodological Answer : Conduct:

  • Microsomal Incubation : Human liver microsomes with NADPH regeneration; monitor depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorescent probes for CYP3A4/2D6 isoforms.
  • Reactive Metabolite Detection : Trapping studies with glutathione/KCN to identify toxicophores (e.g., epoxide intermediates) .

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